BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Rhodamine 110 Azide 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: R110 azide, 6-isomer

Cat. No.: B12385643

CAS Number: 1622395-29-2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhodamine 110 azide 6-isomer, a key
fluorescent probe for bioconjugation via click chemistry. The information compiled herein is
intended to support researchers and scientists in the fields of molecular biology, drug
development, and diagnostics.

Core Properties and Specifications

Rhodamine 110 azide 6-isomer is a derivative of the highly fluorescent and photostable
Rhodamine 110 dye. The presence of an azide moiety allows for its covalent attachment to
alkyne-modified biomolecules through a copper(l)-catalyzed azide-alkyne cycloaddition
(CuAAC) reaction, a cornerstone of "click chemistry".[1] This bioorthogonal reaction is highly
specific and efficient, making it an ideal method for labeling proteins, nucleic acids, and other
molecules in complex biological systems.

The photophysical properties of Rhodamine 110 azide 6-isomer are comparable to fluorescein,
though it exhibits greater photostability.[2] It can serve as a substitute for other popular green-
emitting fluorophores such as DyLight 488 and FAM (fluorescein).[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Rhodamine 110 azide 6-isomer,
compiled from various suppliers and technical datasheets.
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Property Value References
CAS Number 1622395-29-2

Molecular Formula C24H20N604

Molecular Weight 456.45 g/mol

Excitation Maximum (Aex) 496 nm

Emission Maximum (Aem) 520 nm

Molar Extinction Coefficient (g) 80,000 M~icm™1

Fluorescence Quantum Yield

(®)

0.9

>95% (typically by *H NMR

Purity
and HPLC-MS)
Soluble in polar organic
Solubility solvents (e.g., DMSO, DMF,
alcohols)
Appearance Violet powder / Yellow solution
Synthesis

A specific, detailed synthetic protocol for Rhodamine 110 azide 6-isomer is not readily available
in the public domain. However, the general synthesis of functionalized rhodamine dyes often
involves the condensation of a substituted phthalic anhydride with a meta-aminophenol. For the
6-isomer, this would likely involve a 4-substituted phthalic anhydride derivative that introduces
the precursor to the azide group.

A common challenge in rhodamine synthesis is the formation of regioisomers (5- and 6-
isomers) which can be difficult to separate due to their similar physical properties. Modern
synthetic strategies aim to overcome this by using starting materials that allow for isomerically
pure products. One published method for synthesizing 5(6)-carboxy-rhodamine 110 isomers
involves the microwave-assisted condensation of 3-aminophenol and trimellitic anhydride,
followed by esterification to facilitate separation of the isomers, and subsequent hydrolysis. The
separated 6-carboxy-rhodamine 110 could then be converted to the corresponding azide.
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Experimental Protocols

The primary application of Rhodamine 110 azide 6-isomer is the fluorescent labeling of alkyne-
containing biomolecules via a copper(l)-catalyzed click chemistry reaction. The following is a
general protocol for this procedure, which should be optimized for specific applications.

Protocol: Fluorescent Labeling of an Alkyne-Modified
Biomolecule

Materials:

Rhodamine 110 azide 6-isomer

» Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
e Anhydrous Dimethyl Sulfoxide (DMSO)
o Copper(ll) sulfate (CuSOa)
e Sodium ascorbate
 Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
+ Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
 Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
» Preparation of Stock Solutions:
o Rhodamine 110 azide 6-isomer: Prepare a 10 mM stock solution in anhydrous DMSO.

o Alkyne-modified biomolecule: Dissolve the biomolecule in an appropriate amine-free buffer
to a desired concentration (e.g., 1-10 mg/mL for proteins, 100 uM for oligonucleotides).

o Copper(ll) sulfate: Prepare a 50 mM stock solution in deionized water.
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o Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution
should be made fresh for each experiment.

o TBTA (or other ligand): Prepare a 10 mM stock solution in DMSO.

e Labeling Reaction:

o In a microcentrifuge tube, combine the alkyne-modified biomolecule with the Rhodamine
110 azide 6-isomer stock solution. A molar excess of the dye (e.g., 5-10 fold) over the
biomolecule is typically used.

o Add the TBTA solution to the reaction mixture to a final concentration of approximately 1
mM.

o Add the copper(ll) sulfate solution to a final concentration of 0.5-1 mM.

o Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final
concentration of 2-5 mM.

o Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from
light. The reaction can also be performed at 4°C overnight.

o Purification of the Labeled Biomolecule:

o Following the incubation, remove the unreacted dye and other small molecules from the
labeled biomolecule. This can be achieved by:

» Size-Exclusion Chromatography: Use a desalting column appropriate for the size of the
biomolecule.

» Dialysis: Dialyze the reaction mixture against an appropriate buffer.

» Precipitation: For DNA and oligonucleotides, precipitation with ethanol or acetone can
be effective.

o Characterization and Storage:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Determine the degree of labeling by measuring the absorbance of the purified conjugate at
280 nm (for protein) and 496 nm (for Rhodamine 110).

o Store the fluorescently labeled biomolecule at 4°C or -20°C, protected from light.

Visualization of Workflows and Pathways
Experimental Workflow: Click Chemistry Labeling

The following diagram illustrates the general workflow for labeling an alkyne-modified
biomolecule with Rhodamine 110 azide 6-isomer.

Reagent Preparation
Rhodamine 110 Azide Alkyne-Biomolecule Catalyst Mix
(10 mM in DMSO) (in buffer) (CuS0O4, Ascorbate, Ligand)
Reaction
Combine Reagents
Incubate RT, 1-4h
Pur|f| cation

Remove Excess Dye
(e.g., SEC, Dialysis)

Analysis & Application
Characterize Conjugate
(Spectroscopy)

Downstream Applications
(e.g., Imaging, FACS)

Click to download full resolution via product page

Caption: Workflow for biomolecule labeling using click chemistry.
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Conceptual Signaling Pathway Application

While specific signaling pathway studies utilizing Rhodamine 110 azide 6-isomer are not
detailed in the available literature, a common application for such fluorescent probes is the
tracking of a labeled protein within a cellular signaling cascade. For instance, a protein of
interest involved in a kinase cascade could be metabolically labeled with an alkyne-containing
amino acid, followed by reaction with Rhodamine 110 azide for visualization.

The following diagram illustrates a conceptual signaling pathway where a fluorescently labeled
protein could be tracked.
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Caption: Conceptual kinase cascade with a labeled protein.

Applications
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Rhodamine 110 azide 6-isomer is a versatile tool for a wide range of applications in life
sciences research, including:

» Fluorescence Microscopy: Labeled antibodies or other affinity probes can be used to
visualize the localization of specific targets in fixed or live cells.

o Flow Cytometry: Fluorescently labeled antibodies are used to identify and quantify specific
cell populations.

e High-Throughput Screening: The bright and stable fluorescence of Rhodamine 110 is
advantageous for developing robust assays for drug discovery.

» Nucleic Acid Analysis: Labeling of DNA or RNA probes for applications such as fluorescence
in situ hybridization (FISH) and microarray analysis.

e Enzyme Assays: Synthesis of fluorogenic substrates where the fluorescence of Rhodamine
110 is quenched and subsequently released upon enzymatic cleavage.

Storage and Handling

Rhodamine 110 azide 6-isomer should be stored at -20°C in the dark. When handled as a
solution in DMSO, it should be protected from moisture. Avoid prolonged exposure to light to
prevent photobleaching. Standard laboratory safety precautions should be taken when
handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. abcam.co.jp [abcam.co.jp]
e 2. lumiprobe.com [lumiprobe.com]

¢ To cite this document: BenchChem. [Technical Guide: Rhodamine 110 Azide 6-Isomer].
BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12385643?utm_src=pdf-custom-synthesis
https://www.abcam.co.jp/ps/products/102/ab102915/documents/ab102915%20Rhodamine%20Conjugation%20Kit%20(website).pdf
https://www.lumiprobe.com/p/r110-azide-6
https://www.benchchem.com/product/b12385643#rhodamine-110-azide-6-isomer-cas-number
https://www.benchchem.com/product/b12385643#rhodamine-110-azide-6-isomer-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b12385643#rhodamine-110-azide-6-isomer-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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